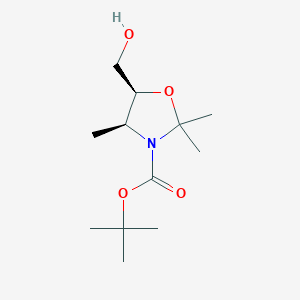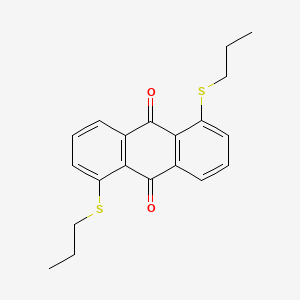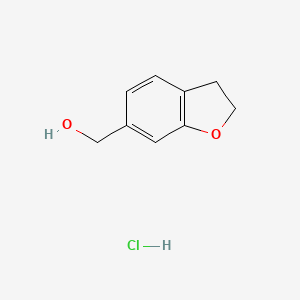
(2,3-Dihydrobenzofuran-6-yl)methanol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is an organic compound that belongs to the class of benzofurans. It is characterized by a dihydrobenzofuran ring system fused to a benzene ring with a methanol group attached to the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol can be achieved through several methods. One common approach involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is followed by the addition of a saturated aqueous sodium hydroxide solution, extraction with ethyl acetate, and purification to yield (2,3-Dihydrobenzofuran-6-yl)methanol .
Industrial Production Methods
Industrial production methods for (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride typically involve large-scale synthesis using similar reduction reactions. The compound is produced in high purity forms and packaged under controlled conditions to ensure stability and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: A structurally related compound with similar biological activities.
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran ring system but lacks the methanol group.
6-Benzofuranmethanol: Similar structure but without the dihydro component.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H11ClO2 |
|---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H10O2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,10H,3-4,6H2;1H |
InChI-Schlüssel |
ZRFJCQHFQCVBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=CC(=C2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)



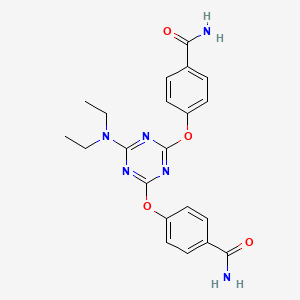
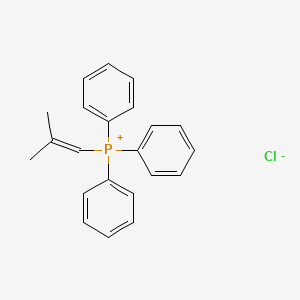
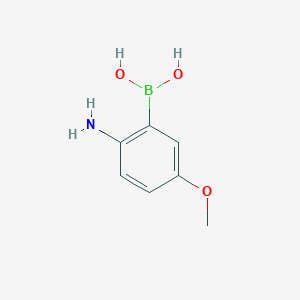
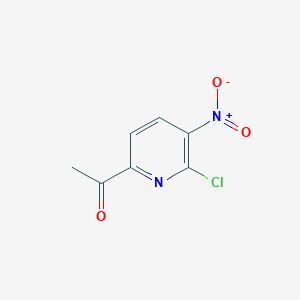

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
